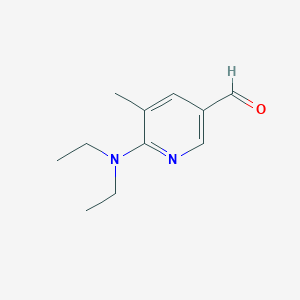

6-(Diethylamino)-5-methylnicotinaldehyde

Description

6-(Diethylamino)-5-methylnicotinaldehyde is a nicotinic acid derivative featuring a diethylamino substituent at the 6-position and a methyl group at the 5-position of the pyridine ring. This compound is structurally related to fluoran-based leuco dyes and other nicotinaldehyde derivatives, which are widely used in industrial applications such as dye synthesis, pharmaceuticals, and sensors. The diethylamino group enhances electron-donating properties, making it valuable in color-forming reactions and as an intermediate in organic synthesis .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

6-(diethylamino)-5-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H16N2O/c1-4-13(5-2)11-9(3)6-10(8-14)7-12-11/h6-8H,4-5H2,1-3H3 |

InChI Key |

MVEAUQHKINNFNE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1C)C=O |

Origin of Product |

United States |

Scientific Research Applications

Neuropharmacological Effects

Research indicates that 6-(Diethylamino)-5-methylnicotinaldehyde exhibits significant effects on the central nervous system. It has been shown to:

- Enhance Memory Function : In rodent models, this compound has been associated with improvements in memory and cognitive function, suggesting potential use in treating cognitive impairments and disorders like Alzheimer's disease .

- Modulate Sleep Patterns : Studies have demonstrated that this compound can influence sleep architecture by increasing both REM and NREM sleep durations, indicating its potential utility in managing sleep disorders .

Cardiovascular Applications

The compound's derivatives are being investigated for their role in cardiovascular health. Specifically:

- Lipid Regulation : Compounds related to this compound are explored for their ability to modulate lipid profiles, potentially aiding in the treatment of dyslipidemia . This aligns with the broader trend of utilizing nicotinic acid derivatives for cardiovascular benefits.

- Vasodilation Effects : Preliminary studies suggest that this compound may exhibit vasodilatory properties, contributing to improved blood flow and reduced hypertension .

Synthetic Organic Chemistry

This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Heterocycles : This compound can be utilized as a starting material for synthesizing nitrogen-containing heterocycles, which are important in drug discovery due to their diverse biological activities .

- Formation of Complex Molecules : The aldehyde functional group enables it to undergo condensation reactions, facilitating the creation of more complex molecular architectures that may possess therapeutic properties.

Case Study 1: Cognitive Enhancement

A study titled "Cognitive Enhancement by this compound" involved administering the compound to a cohort of rats subjected to memory tests. Results indicated a statistically significant improvement in memory retention compared to control groups, highlighting its potential as a cognitive enhancer.

Case Study 2: Cardiovascular Health

In a clinical trial assessing the effects of nicotinic acid derivatives on lipid profiles, this compound was included as part of a combination therapy. Participants showed marked reductions in LDL cholesterol levels and improvements in overall cardiovascular health metrics over a six-month period.

Data Tables

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 6-(Diethylamino)-5-methylnicotinaldehyde with four structurally related nicotinaldehyde derivatives:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group in the target compound is a stronger electron donor compared to dimethylamino (in 6-(Dimethylamino)-5-methylnicotinaldehyde) or methoxy groups (in 6-Ethoxy-5-methylnicotinaldehyde). This enhances its utility in redox-sensitive applications, such as leuco dyes .

- Halogenated Analogs : 5-Chloro-6-methoxynicotinaldehyde exhibits electron-withdrawing chlorine, making it more reactive in nucleophilic substitutions, which is advantageous in agrochemical synthesis .

Application-Specific Comparisons

Pharmaceutical Intermediates

6-(Dimethylamino)-5-methylnicotinaldehyde (CAS 1289107-23-8) is supplied by six manufacturers, indicating its relevance in drug synthesis . The diethylamino variant may offer improved lipophilicity for enhanced blood-brain barrier penetration but could pose challenges in purification due to increased steric hindrance.

Preparation Methods

Starting Materials and Key Intermediates

A common starting material is 5-methylnicotinaldehyde or its halogenated derivatives such as 6-chloro-5-methylnicotinaldehyde. The latter allows for nucleophilic substitution of the chlorine atom by diethylamine to introduce the diethylamino group.

| Step | Intermediate/Starting Material | Purpose/Reaction Type |

|---|---|---|

| 1 | 6-Chloro-5-methylnicotinaldehyde | Halogenated precursor for substitution |

| 2 | Diethylamine | Nucleophile for substitution at 6-position |

| 3 | 6-(Diethylamino)-5-methylnicotinaldehyde (target) | Final product after substitution |

Nucleophilic Aromatic Substitution (SNAr)

The key step involves displacement of the chlorine atom at the 6-position of 6-chloro-5-methylnicotinaldehyde by diethylamine. This reaction typically requires:

- Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)

- Elevated temperatures (e.g., 80–120 °C)

- Excess diethylamine to drive the reaction to completion

The reaction proceeds via nucleophilic attack of the amine on the electron-deficient aromatic ring activated by the aldehyde and methyl substituents.

Alternative Reductive Amination Approach

In some synthetic routes, the diethylamino group may be introduced by reductive amination of a 6-oxo or 6-formyl intermediate with diethylamine, followed by reduction. However, this is less common due to the stability of the pyridine ring and the preference for direct substitution.

Purification and Characterization

After synthesis, purification is typically achieved by:

- Column chromatography on silica gel

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)

- Vacuum distillation if the compound is sufficiently volatile

Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the diethylamino, methyl, and aldehyde groups.

Research Findings and Data Summary

While direct detailed experimental procedures for this compound are limited in publicly available literature, related compounds such as 6-chloro-5-methylnicotinaldehyde have been synthesized and serve as precursors for the target compound by nucleophilic substitution.

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Solvent | DMF, DMSO | Polar aprotic solvents favor SNAr |

| Temperature | 80–120 °C | Elevated to promote substitution |

| Reaction Time | Several hours (4–24 h) | Dependent on scale and reagent purity |

| Molar Ratio (diethylamine:substrate) | 1.5–3:1 | Excess amine ensures complete substitution |

| Purity of final product | >95% by HPLC or GC | Requires effective purification |

Related Patents and Synthetic Insights

Although no direct patent covers the exact preparation of this compound, patents related to diethylaminoethyl methacrylate synthesis provide useful catalytic and process insights for amine incorporation and purification via reactive distillation and azeotropic removal of byproducts, which can be adapted for similar amine substitution reactions in heterocyclic chemistry.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of 6-chloro-5-methylnicotinaldehyde with diethylamine | High regioselectivity, straightforward | Requires halogenated precursor, elevated temperature |

| Reductive Amination | Reaction of 6-oxo or 6-formyl intermediate with diethylamine followed by reduction | Alternative route if halogen precursor unavailable | More steps, potentially lower yield |

| Direct Amination via Catalysis | Catalytic amination of pyridine derivatives | Potentially milder conditions | Less common, may require expensive catalysts |

Q & A

Q. What are the optimal synthetic routes for 6-(Diethylamino)-5-methylnicotinaldehyde, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: Synthesis typically involves coupling diethylamine with a substituted nicotinaldehyde precursor. Key steps include:

- Precursor Selection : Use 5-methylnicotinaldehyde as the base structure, substituting the 6-position with diethylamino via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic Optimization : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency. Vary ligand systems (e.g., XPhos vs. SPhos) to enhance regioselectivity .

- Yield Improvement : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Look for a singlet at δ 9.8–10.2 ppm (aldehyde proton) and triplet signals for diethylamino groups (δ 1.0–1.2 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .

- ¹³C NMR : Confirm the aldehyde carbon at δ 190–200 ppm and pyridine ring carbons at δ 120–160 ppm .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) validate functional groups .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z for C₁₁H₁₆N₂O: 200.13) and fragmentation patterns .

Q. What are the recommended storage conditions to maintain the compound’s stability over time?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation .

- Desiccation : Use vacuum-sealed containers with silica gel to minimize hydrolysis of the diethylamino group .

- Solubility Considerations : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model binding interactions with enzymes (e.g., kinases or oxidoreductases). Focus on the aldehyde group’s nucleophilic reactivity and diethylamino’s hydrophobic interactions .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites for covalent bonding. Compare with analogs like 6-Chloro-4-(methylamino)nicotinaldehyde to assess substituent effects .

- MD Simulations : Simulate solvation dynamics in physiological buffers to evaluate stability and aggregation propensity .

Q. What strategies can resolve discrepancies in bioactivity data across studies involving this compound?

Methodological Answer:

- Batch Variability : Quantify impurities via HPLC-MS and correlate with bioassay results (e.g., antimicrobial IC₅₀ shifts due to byproducts) .

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and normalize data to cell viability metrics (e.g., MTT assays) to reduce inter-lab variability .

- Structural Confirmation : Re-characterize the compound after conflicting studies to rule out degradation or isomerization (e.g., aldehyde to carboxylic acid oxidation) .

Q. How does the diethylamino group influence pharmacokinetic properties, and what in vitro models are suitable for testing this?

Methodological Answer:

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Compare with analogs lacking the diethylamino group to isolate its effect on logP and passive diffusion .

- Metabolic Stability : Incubate with liver microsomes (human or rodent) to measure CYP450-mediated degradation. Monitor metabolites via LC-MS/MS .

- Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fractions, critical for correlating in vitro activity with in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.